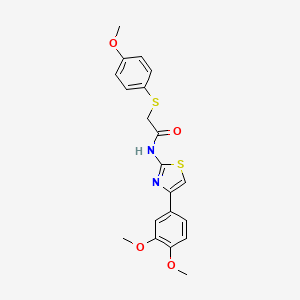
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as DMAT or 2-(4-(3,4-dimethoxyphenyl)thiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide.
Mécanisme D'action
DMAT inhibits protein kinase CK2 by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme's activity, which leads to a decrease in cell growth and division. DMAT has also been found to inhibit the activity of other enzymes and proteins, including casein kinase 1 and DNA topoisomerase II.
Biochemical and Physiological Effects:
DMAT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMAT has also been found to have anti-inflammatory effects and to inhibit the activity of viruses such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
DMAT has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, making it a valuable tool for studying the role of these proteins in various biological processes. However, DMAT has some limitations, including its potential toxicity and the need to use high concentrations of the compound to achieve inhibitory effects.
Orientations Futures
There are several future directions for research on DMAT. One potential area of study is the development of DMAT derivatives that have improved potency and selectivity for specific enzymes and proteins. Another area of research is the use of DMAT in combination with other drugs or therapies to enhance its anticancer effects. Additionally, DMAT could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections.
Conclusion:
In conclusion, DMAT is a chemical compound that has potential scientific applications. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, and has been found to have inhibitory effects on cancer cells and viruses. DMAT has several advantages for lab experiments, but also has limitations that need to be considered. Future research on DMAT could lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
DMAT can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis of DMAT involves the use of thiazole, 4-methoxybenzaldehyde, and 4-methoxyphenylthioacetic acid. The final product is obtained by recrystallization and purification.
Applications De Recherche Scientifique
DMAT has been studied for its potential use in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including protein kinase CK2, which is involved in cell growth and division. DMAT has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOMSXEWGIGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)